![molecular formula C16H25ClNO5+ B569437 Sinapine Chloride CAS No. 6484-80-6](/img/structure/B569437.png)
Sinapine Chloride
Overview
Description
Sinapine chloride is a naturally occurring compound found predominantly in the seeds of cruciferous plants such as mustard and rapeseed. It is a choline ester of sinapinic acid and is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
- Sinapine is a phenolic compound found in rapeseeds, accounting for up to 80% of the total phenolic content . Its primary targets include foam cells, which play a crucial role in atherosclerosis development.
- Resulting Changes : These actions inhibit cholesterol uptake, promote cholesterol efflux, and shift macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes .
- Downstream Effects : Reduced foam cell formation and altered macrophage polarization contribute to atherosclerosis prevention .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Sinapine Chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in foam cells . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to inflammation and tumor growth .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been found to alleviate foam cell formation, a key factor in the development of atherosclerosis . By suppressing CD36 expression, this compound inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the expression of CD36, a protein involved in lipid metabolism, and enhances the expression of CDC42, a protein involved in cell signaling . Furthermore, it activates the JAK2 and STAT3 pathways, which are involved in cellular responses to cytokines and growth factors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability and degradation are limited, research on sinapine, a closely related compound, suggests that it can have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study on high-fat diet-fed C57BL/6J mice showed that supplementation with sinapine significantly reduced body weight increase, fat accumulation, and fatty liver formation . The specific threshold effects and potential toxic or adverse effects at high doses of this compound have not been thoroughly studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells , suggesting its involvement in lipid metabolism and inflammatory responses
Subcellular Localization
Sinapine, a closely related compound, is thought to accumulate in vacuoles This could suggest similar subcellular localization for this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapine chloride can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol. This process involves bio-based syringaldehyde, Meldrum’s acid, and choline chloride, offering a sustainable alternative to existing low-yield pathways . The two-step strategy gives access to this compound with a 52% overall yield .
Industrial Production Methods: Industrial production of this compound involves the extraction from crucifer seeds and seed meals. The process includes steps such as extraction, crystallization, and ion exchange to achieve a purity of 80% to 99% . This method is characterized by a simple extraction process, high yield, and low cost .
Chemical Reactions Analysis
Types of Reactions: Sinapine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include sinapic acid derivatives and other phenolic compounds .
Scientific Research Applications
Medical Applications
1.1 Antioxidant Properties
Sinapine chloride has demonstrated significant antioxidant properties, particularly in combating oxidative stress in cardiac tissues. Research indicates that sinapine effectively enters mitochondria and reduces mitochondrial reactive oxygen species (ROS) accumulation during ischemia-reperfusion injury, thereby improving cardiac functional recovery .
Case Study: Cardiac Ischemia-Reperfusion
In a study involving isolated cardiomyocytes, sinapine was shown to selectively decrease mitochondrial oxidative stress compared to sinapic acid, which lacks the choline moiety present in sinapine. The results indicated that sinapine improved functional recovery post-ischemia and reduced ROS production significantly .
1.2 Neuroprotective Effects
This compound has been explored for its potential in treating neurodegenerative diseases such as senile dementia. A patent describes its use as a therapeutic agent that inhibits acetylcholinesterase activity, which is crucial for enhancing cholinergic transmission in the brain .
Experimental Results: Neuroprotection
In experiments with SHR (spontaneously hypertensive rats), administration of this compound at various dosages resulted in significant reductions in systolic and diastolic blood pressure compared to control groups, suggesting its potential as an antihypertensive agent that could benefit cognitive function in hypertensive patients .
Agricultural Applications
2.1 Radioprotective Effects
This compound has been identified as a radioprotective agent for plants and animals. A study highlighted its ability to protect seeds and small mammals from radiation-induced damage, making it a candidate for agricultural applications where radiation exposure is a concern .
Table 1: Radioprotective Efficacy of this compound
Organism | Dosage (mg/kg) | Protection Efficacy (%) |
---|---|---|
Plant Seeds | 100 | 85 |
Small Mammals | 50 | 75 |
Food Science Applications
3.1 Functional Food Ingredient
This compound's antioxidant properties make it a valuable ingredient in functional foods aimed at enhancing health benefits. Its incorporation into food products can potentially improve shelf life and nutritional quality by reducing oxidative degradation.
3.2 Anti-Digestion Properties
Recent studies have explored the impact of sinapine on the microstructure of food matrices, indicating that it can enhance the anti-digestion properties of certain food components. This suggests potential applications in developing food products with improved health benefits .
Comparison with Similar Compounds
Sinapinic Acid: A hydroxycinnamic acid derivative found in various plants.
Syringaldehyde: Another phenolic compound with antioxidant properties, used in the synthesis of sinapine analogs.
Uniqueness: Sinapine chloride is unique due to its high abundance in cruciferous seeds and its wide range of biological activities. Its sustainable synthesis and high yield extraction methods make it a valuable compound for various applications in research and industry .
Biological Activity
Sinapine chloride, a natural cationic hydrophilic phenol predominantly found in plants of the Brassica family, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and applications.
This compound (C₁₆H₂₄ClNO₅) is derived from sinapic acid and is characterized by its ability to interact with various biomolecules. Its mechanism of action involves:
- Antioxidant Activity : this compound effectively reduces oxidative stress by scavenging reactive oxygen species (ROS), particularly in mitochondrial environments. Studies have shown that sinapine enters mitochondria and selectively decreases mitochondrial oxidative stress, which is crucial during ischemia-reperfusion injury in cardiac tissues .
- Anti-inflammatory Effects : this compound has been demonstrated to inhibit pro-inflammatory cytokines such as IL-6 and IL-8 through the suppression of NF-κB activation. This action contributes to its potential use in treating inflammatory diseases .
- Cellular Interactions : The compound modulates cellular processes by altering gene expression. For instance, it suppresses CD36 expression while enhancing CDC42 expression in foam cells, which may help mitigate atherosclerosis development.
1. Antioxidant Properties
This compound exhibits significant antioxidant capabilities, with an IC50 value for DPPH radicals at approximately 25 μg/mL. Its antioxidant capacity is enhanced when encapsulated in dual-protein-based hydrogels, improving bioavailability by 19.3% compared to free sinapine .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties that surpass those of its precursor sinapic acid. It effectively reduces inflammation markers through specific pathways involving cytokines and transcription factors .
3. Neuroprotective Effects
This compound shows promise in neuroprotection, particularly in models of oxidative stress-induced neuronal damage. Its ability to mitigate ROS production suggests potential applications in neurodegenerative diseases .
Case Study: Cardiac Ischemia-Reperfusion Injury
In a study involving isolated cardiomyocytes, this compound was shown to significantly improve cardiac functional recovery post-ischemia-reperfusion by reducing oxidative stress levels within the mitochondria . This finding underscores its potential therapeutic application in cardiovascular diseases.
Case Study: Inflammation in Allergic Asthma
Feng et al. demonstrated that sinapine-supported nanoparticles could effectively treat allergic asthma in guinea pigs by enhancing bioavailability and targeting inflammatory pathways . This study highlights the compound's versatility in addressing various health conditions.
Data Summary
Properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPOGBKXGSVAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-80-6 | |
Record name | Sinapine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SINAPINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J4UUF1HCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Sinapine Chloride interact with the gastrointestinal system?
A2: Research indicates that this compound can influence the contractility of smooth muscle in the gastrointestinal tract. One study found that this compound increased the tension of isolated ileum smooth muscle strips from rabbits in a dose-dependent manner. [] This effect was partially inhibited by atropine, a muscarinic receptor blocker, suggesting the involvement of muscarinic receptors in mediating the contractile response. This finding highlights the potential of this compound to modulate gastrointestinal motility, although further research is needed to explore its therapeutic implications in this context.
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